molecular formula C9H10N2OS B1361894 5-Methoxy-2-methyl-1,3-benzothiazol-6-amine CAS No. 299965-85-8

5-Methoxy-2-methyl-1,3-benzothiazol-6-amine

Cat. No.: B1361894
CAS No.: 299965-85-8
M. Wt: 194.26 g/mol
InChI Key: RHXTVXUTSAGLOS-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The presence of the methoxy and methyl groups in the benzothiazole ring enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-1,3-benzothiazol-6-amine typically involves the condensation of 2-methyl-1,3-benzothiazole with methoxyamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

5-Methoxy-2-methyl-1,3-benzothiazol-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-benzothiazole
  • 6-Methoxy-1,3-benzothiazole
  • 2-Amino-6-methoxybenzothiazole

Uniqueness

5-Methoxy-2-methyl-1,3-benzothiazol-6-amine is unique due to the presence of both methoxy and methyl groups, which enhance its chemical reactivity and biological activity compared to other benzothiazole derivatives. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-methoxy-2-methyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-5-11-7-4-8(12-2)6(10)3-9(7)13-5/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXTVXUTSAGLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353967
Record name 5-methoxy-2-methyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299965-85-8
Record name 5-methoxy-2-methyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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